2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride
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Overview
Description
2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluorocyclopropyl group, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine typically involves the reaction of 2,2-difluorocyclopropanecarboxylate with hydrazine in ethanol under reflux conditions for 16 hours . The reaction mixture is then purified by chromatography to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropyl)pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine, n-butyllithium, and various solvents such as ethanol and tetrahydrofuran (THF). Reaction conditions often involve low temperatures (e.g., -78°C) and controlled environments to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine depend on the specific reaction conditions. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.
Scientific Research Applications
2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-amine hydrochloride: This compound shares a similar structure but differs in the position of the amine group on the pyrazole ring.
Other Difluorocyclopropyl-Substituted Pyrazoles: These compounds have similar structural features but may vary in their specific substituents and functional groups.
Uniqueness
2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorocyclopropyl group enhances its stability and potential for selective interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)3-4(6)11-5(9)1-2-10-11;/h1-2,4H,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHAWQVOPVYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248353-37-7 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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